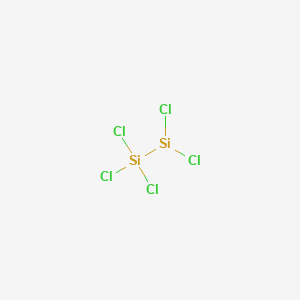

Pentachlorodisilane

CAS No.: 31411-98-0

Cat. No.: VC16974650

Molecular Formula: Cl5Si2

Molecular Weight: 233.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31411-98-0 |

|---|---|

| Molecular Formula | Cl5Si2 |

| Molecular Weight | 233.4 g/mol |

| Standard InChI | InChI=1S/Cl5Si2/c1-6(2)7(3,4)5 |

| Standard InChI Key | VEYJKODKHGEDMC-UHFFFAOYSA-N |

| Canonical SMILES | [Si]([Si](Cl)(Cl)Cl)(Cl)Cl |

Introduction

Chemical and Structural Properties

Pentachlorodisilane is characterized by a disilane backbone (Si–Si bond) with five chlorine atoms and one hydrogen atom bonded to the silicon framework. Its molecular structure, Si₂Cl₅H, confers distinct electronic and steric properties that influence its reactivity. The compound is a liquid at room temperature and exhibits a density of 1.54 g/cm³, with a boiling point of 147°C under standard atmospheric conditions . The Si–Cl bonds are highly polar, rendering the compound susceptible to hydrolysis and nucleophilic substitution reactions.

Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, reveal key structural features. The NMR spectrum shows two distinct silicon environments: one bonded to three chlorine atoms and the other to two chlorine atoms and a hydrogen . The IR spectrum exhibits stretching frequencies at 610 cm⁻¹ (Si–Cl) and 2180 cm⁻¹ (Si–H), confirming the presence of these functional groups .

Synthesis and Industrial Production

Partial Reduction of Hexachlorodisilane

The most efficient synthesis method involves the partial reduction of hexachlorodisilane (Si₂Cl₆) using metal hydrides such as diisobutylaluminum hydride (DIBAH) . This reaction proceeds under inert conditions at elevated temperatures (80–90°C), yielding pentachlorodisilane with a purity of up to 83% after iterative distillation . The stoichiometric equation is:

Key parameters influencing yield include temperature control, reaction time, and the molar ratio of DIBAH to hexachlorodisilane. Excess DIBAH risks over-reduction to tetrachlorodisilane (Si₂Cl₄H₂), necessitating precise stoichiometry .

Alternative Synthesis Routes

Earlier methods, such as oligomerization of monosilanes (SiCl₄) in the presence of hydrogen, are less favored due to high energy requirements and lower yields . Similarly, cleavage of higher-order silanes (e.g., Si₃Cl₈) is economically impractical for large-scale production .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Energy Intensity | Scalability |

|---|---|---|---|

| Partial Reduction (DIBAH) | 83 | Moderate | High |

| Oligomerization | 45–50 | High | Low |

| Silicon Bond Cleavage | 30–40 | Very High | Low |

Industrial and Technological Applications

Semiconductor Manufacturing

Pentachlorodisilane is a precursor for silicon-containing thin films in CVD processes. Its controlled decomposition at 600–800°C deposits high-purity amorphous silicon or silicon nitride layers, critical for integrated circuits and photovoltaic cells . Compared to trichlorosilane (SiHCl₃), pentachlorodisilane offers faster deposition rates and lower impurity incorporation due to its higher chlorine content .

Polymer Synthesis

In organosilicon chemistry, pentachlorodisilane serves as a cross-linking agent in silicone resins. Co-hydrolysis with dichlorodimethylsilane (SiCl₂(CH₃)₂) produces branched polysiloxanes with enhanced thermal stability, suitable for aerospace and automotive coatings .

Table 2: Applications of Pentachlorodisilane vs. Related Silanes

| Compound | Primary Use | Advantages |

|---|---|---|

| Pentachlorodisilane | CVD, Polymer Cross-Linking | High Purity, Tunable Reactivity |

| Hexachlorodisilane | Etching, Nanofabrication | Higher Reactivity |

| Trichlorosilane | Solar Grade Silicon | Cost-Effectiveness |

Environmental and Regulatory Considerations

Pentachlorodisilane’s hydrolysis products, including hydrochloric acid (HCl) and hydrogen gas, necessitate stringent waste management. Neutralization with alkaline solutions (e.g., NaOH) is recommended before disposal . Regulatory frameworks such as REACH require occupational exposure limits (OELs) of 0.1 ppm over an 8-hour workday .

Future Research Directions

Ongoing studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume